12-Crown-4

Catalog No.
S515683
CAS No.
294-93-9
M.F
C8H16O4
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Crown-4

CAS Number

294-93-9

Product Name

12-Crown-4

IUPAC Name

1,4,7,10-tetraoxacyclododecane

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C8H16O4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h1-8H2

InChI Key

XQQZRZQVBFHBHL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

12-Crown-4; 12Crown4; 12 Crown 4; 12-C-4; 12C4; 12 C 4; 12-Crown-4 ether

Canonical SMILES

C1COCCOCCOCCO1

The exact mass of the compound 1,4,7,10-Tetraoxacyclododecane is 176.1049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Crown Ethers - Supplementary Records. It belongs to the ontological category of saturated organic heteromonocyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

12-Crown-4 (1,4,7,10-tetraoxacyclododecane) is the smallest of the common crown ethers, a class of cyclic polyethers known for their ability to selectively bind metal cations. Its defining characteristic is a cavity size of 1.2–1.5 Å, which makes it particularly well-suited for complexing the lithium cation (Li+, ionic radius ~0.76 Å). This size-based selectivity is the primary driver for its use in applications requiring the solubilization of lithium salts in nonpolar organic solvents or the modification of lithium ion behavior in electrochemical systems. Compared to larger, more common crown ethers like 18-crown-6, its procurement is justified by its specific affinity for Li+, a property that is not interchangeable.

Substituting 12-Crown-4 with larger homologs like 15-Crown-5 or 18-Crown-6 is functionally inappropriate for Li+-specific applications. The binding selectivity of crown ethers is critically dependent on the match between cation diameter and the ether's cavity size. While 18-Crown-6 is an excellent complexing agent for potassium (K+), it is too large to effectively bind the smaller Li+ ion. Similarly, substituting with lower-cost acyclic analogs like glymes results in weaker, less-defined, and less specific cation coordination, failing to provide the robust complexation required for applications like enhancing electrolyte conductivity or efficient phase-transfer catalysis. This makes 12-Crown-4 the specific choice when strong and selective lithium ion complexation is the primary operational requirement.

Superior Lithium Ion Binding Selectivity vs. Other Alkali Metals

Computational studies confirm that 12-Crown-4 exhibits its highest binding energy with the lithium ion (Li+) compared to larger alkali metal cations like sodium (Na+) and potassium (K+). Ab initio calculations show a clear trend in complex stability, with [Li(12-crown-4)]+ being the most stable, followed by [Na(12-crown-4)]+, and finally [K(12-crown-4)]+. This demonstrates that the cavity of 12-Crown-4 is optimally sized for Li+, providing a structural basis for its selective performance in lithium-centric applications.

Evidence DimensionRelative Binding Energy / Complex Stability
Target Compound DataHighest stability with Li+
Comparator Or BaselineNa+ and K+ cations show progressively lower stability with 12-Crown-4.
Quantified DifferenceQualitative order of stability: [Li(12C4)]+ > [Na(12C4)]+ > [K(12C4)]+
ConditionsAb initio calculations at HF/lanl2mb level of theory in the gas phase.

This evidence directly justifies the selection of 12-Crown-4 for processes requiring the specific separation, transport, or stabilization of lithium ions over other common alkali metals.

Enhanced Ionic Conductivity in Lithium Battery Electrolytes Compared to Baseline and 15-Crown-5

As an electrolyte additive, 12-Crown-4 demonstrates a significant ability to enhance ionic conductivity. In a 0.25 M LiClO4 electrolyte (EC/DEC solvent), the addition of 2 equivalents of 12-Crown-4 increased the ionic conductivity to a peak of 5.58 mS/cm. For comparison, the related 15-Crown-5 reached its peak conductivity of 5.70 mS/cm with only 1 equivalent, but its performance decreased more sharply with additional equivalents. This shows that 12-Crown-4 is a highly effective conductivity enhancer, capable of improving ion transport by complexing Li+ and promoting salt dissociation.

Evidence DimensionIonic Conductivity (mS/cm)
Target Compound Data5.58 mS/cm (with 2 eq. 12-Crown-4)
Comparator Or Baseline15-Crown-5: 5.70 mS/cm (with 1 eq.), decreasing to 5.17 mS/cm (with 2 eq.)
Quantified DifferenceComparable peak conductivity to 15-Crown-5 but at a different optimal concentration, demonstrating distinct formulation behavior.
Conditions0.25 M LiClO4 in ethylene carbonate/diethyl carbonate (EC/DEC, 1/1 v/v) at room temperature.

For developers of high-performance lithium battery electrolytes, this data provides a quantitative basis for selecting 12-Crown-4 and optimizing its concentration to maximize ionic conductivity, a critical factor for battery power density.

Favorable Handling and Processability: Low Melting Point

12-Crown-4 possesses a significantly lower melting point compared to its larger, more common analogs, facilitating easier handling and incorporation into liquid-phase systems. The melting point of 12-Crown-4 is 16 °C, making it a liquid or low-melting solid at or near standard laboratory temperatures. In contrast, 18-Crown-6 is a solid with a much higher melting point of 39-40 °C. This difference in physical state simplifies processes such as dissolution, blending, and formulation, especially in applications where heating is undesirable.

Evidence DimensionMelting Point (°C)
Target Compound Data16 °C
Comparator Or Baseline18-Crown-6: 39-40 °C
Quantified Difference23-24 °C lower melting point than 18-Crown-6
ConditionsStandard atmospheric pressure.

This property provides a distinct processability advantage, reducing energy costs and simplifying the handling and formulation of electrolytes, catalysts, or other mixtures, making it a more convenient choice for many lab-scale and industrial workflows.

Formulation of High-Conductivity Nonaqueous Lithium Electrolytes

Based on its demonstrated ability to significantly increase ionic conductivity, 12-Crown-4 is a prime candidate for use as an additive in advanced lithium-ion and lithium-metal battery electrolytes. Its function is to complex Li+ ions, which helps to dissociate ion pairs from the lithium salt and desolvate the cation, thereby improving ion mobility and overall battery performance, particularly power density.

Selective Extraction or Sensing of Lithium Ions

The high selectivity of 12-Crown-4 for Li+ over other alkali metals makes it a suitable ionophore for applications in chemical sensing, ion-selective electrodes, or separation science. It can be incorporated into membranes or sensor matrices to facilitate the selective transport or detection of lithium, for example, in processes for lithium recovery from brines or for analytical testing.

Phase-Transfer Catalysis for Lithium Salt-Mediated Reactions

In organic synthesis, 12-Crown-4 can act as a phase-transfer catalyst for reactions involving lithium salts that have poor solubility in organic solvents. By complexing the Li+ cation, it transports the entire ion pair into the organic phase, thereby solubilizing the salt and activating the anion for reaction. This is particularly useful for reactions where the specific properties of the lithium cation are required.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Exact Mass

176.10485899 Da

Monoisotopic Mass

176.10485899 Da

Heavy Atom Count

12

LogP

-0.04 (LogP)

Appearance

Solid powder

Melting Point

16.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K6069P2C2A

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

294-93-9

Wikipedia

12-Crown-4

General Manufacturing Information

1,4,7,10-Tetraoxacyclododecane: ACTIVE

Dates

Last modified: 08-15-2023
1: Wang YM, Ju XJ, Liu Z, Xie R, Wang W, Wu JF, Zhang YQ, Chu LY. Competitive molecular-/ion-recognition responsive characteristics of poly(N-isopropylacrylamide-co-benzo-12-crown-4-acrylamide) copolymers with benzo-12-crown-4 as both guest and host units. Macromol Rapid Commun. 2014 Jul;35(14):1280-6. doi: 10.1002/marc.201400054. Epub 2014 Apr 9. Erratum in: Macromol Rapid Commun. 2014 Dec;35(24):2101. PubMed PMID: 24719381.
2: Tripathi G, Ramanathan G. Structures and conformation of a benzo-12-crown-4 containing dipeptide. Biopolymers. 2015 May;104(3):148-55. doi: 10.1002/bip.22614. PubMed PMID: 25645572.
3: Agrawal N, Skelton AA. 12-Crown-4 Ether Disrupts the Patient Brain-Derived Amyloid-β-Fibril Trimer: Insight from All-Atom Molecular Dynamics Simulations. ACS Chem Neurosci. 2016 Oct 19;7(10):1433-1441. Epub 2016 Aug 11. PubMed PMID: 27454141.
4: Reuter K, Buchner MR, Thiele G, von Hänisch C. Stable Alkali-Metal Complexes of Hybrid Disila-Crown Ethers. Inorg Chem. 2016 May 2;55(9):4441-7. doi: 10.1021/acs.inorgchem.6b00267. Epub 2016 Apr 15. PubMed PMID: 27082743.
5: Elvidge BR, Arndt S, Zeimentz PM, Spaniol TP, Okuda J. Cationic rare-earth metal trimethylsilylmethyl complexes supported by THF and 12-crown-4 ligands: synthesis and structural characterization. Inorg Chem. 2005 Sep 19;44(19):6777-88. PubMed PMID: 16156637.
6: Kaneko F, Kashihara N, Tsuchida T, Okuyama K. Complexation of syndiotactic polystyrene with 12-crown-4. Macromol Rapid Commun. 2010 Mar 16;31(6):554-7. doi: 10.1002/marc.200900719. Epub 2009 Dec 23. PubMed PMID: 21590941.
7: Esenpınar AA, Durmuş M, Bulut M. Chromenone 12-crown-4 substituted zinc phthalocyanine complexes: investigation of spectral, photophysical and photochemical properties. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Oct 15;81(1):690-7. doi: 10.1016/j.saa.2011.07.003. Epub 2011 Jul 7. PubMed PMID: 21795111.
8: Akutagawa T, Hasegawa T, Nakamura T, Takeda S, Inabe T, Sugiura K, Sakata Y, Underhill AE. M+(12-crown-4) supramolecular cations (M+ = Na+, K+, Rb+, and NH4+) within Ni(2-thioxo-1,3-dithiole-4,5-dithiolate)2 molecular conductor. Inorg Chem. 2000 Jun 12;39(12):2645-51. PubMed PMID: 11197021.
9: Akutagawa T, Motokizawa T, Matsuura K, Nishihara S, Noro S, Nakamura T. Structural phase transition of magnetic [Ni(dmit)2]- salts induced by supramolecular cation structures of (M+)([12]crown-4)2. J Phys Chem B. 2006 Mar 30;110(12):5897-904. PubMed PMID: 16553396.
10: Wilcox K, Pacey GE. Chromogenic benzo- and monoaza-12-crown-4, 13-crown-4 and 14-crown-4 lithium-selective crown ethers. Talanta. 1991 Nov;38(11):1315-24. PubMed PMID: 18965304.
11: Masiker MC, Mayne CL, Boone BJ, Orendt AM, Eyring EM. 7Li NMR chemical shift titration and theoretical DFT calculation studies: solvent and anion effects on second-order complexation of 12-crown-4 and 1-aza-12-crown-4 with lithium cation in several aprotic solvents. Magn Reson Chem. 2010 Feb;48(2):94-100. doi: 10.1002/mrc.2542. PubMed PMID: 19950215.
12: Gao K, Xu C, Cui Z, Liu C, Gao L, Li C, Wu D, Cai HL, Wu XS. The growth mechanism and ferroelectric domains of diisopropylammonium bromide films synthesized via 12-crown-4 addition at room temperature. Phys Chem Chem Phys. 2016 Mar 21;18(11):7626-31. doi: 10.1039/c6cp00568c. PubMed PMID: 26956668.
13: Chu IK, Siu SO, Lam CN, Chan JC, Rodriquez CF. Formation of molecular radical cations of aliphatic tripeptides from their complexes with CuII(12-crown-4). Rapid Commun Mass Spectrom. 2004;18(16):1798-802. PubMed PMID: 15329872.
14: Harrington JM, Jones SB, White PH, Hancock RD. Possible role of relativistic effects in the plasticity of the coordination geometry of cadmium(II). A voltammetric study of the stability of the complexes of cadmium(II) with 12-crown-4,15-crown-5 and 18-crown-6 in aqueous solution and the structures of [Cd(benzo-18-crown-6)(NCS)(2)] and [K(18-crown-6)][Cd(SCN)(3)]. Inorg Chem. 2004 Jul 12;43(14):4456-63. PubMed PMID: 15236559.
15: Inokuchi Y, Nakatsuma M, Kida M, Ebata T. Conformation of Alkali Metal Ion-Benzo-12-Crown-4 Complexes Investigated by UV Photodissociation and UV-UV Hole-Burning Spectroscopy. J Phys Chem A. 2016 Aug 18;120(32):6394-401. doi: 10.1021/acs.jpca.6b06626. Epub 2016 Aug 4. PubMed PMID: 27459367.
16: Habata Y, Yamada S, Osaka F. Crown bowl: metallocyclophane by self-assembly of 4'-pyridylmethyl-armed 12-crown-4 ethers with Ag+ ions. Inorg Chem. 2006 Feb 6;45(3):987-91. PubMed PMID: 16441104.
17: Alizadeh N. A comparison of complexation of Li+ ion with macrocyclic ligands 15-crown-5 and 12-crown-4 in binary nitromethane-acetonitrile mixtures by using lithium-7 NMR technique and ab initio calculation. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Jan;78(1):488-93. doi: 10.1016/j.saa.2010.11.014. Epub 2010 Nov 23. PubMed PMID: 21146449.
18: Yu HR, Hu JQ, Lu XH, Ju XJ, Liu Z, Xie R, Wang W, Chu LY. Insights into the effects of 2:1 "sandwich-type" crown-ether/metal-ion complexes in responsive host-guest systems. J Phys Chem B. 2015 Jan 29;119(4):1696-705. doi: 10.1021/jp5079423. Epub 2015 Jan 17. PubMed PMID: 25562507.
19: Pacey GE, Wu YP. Ion-pair extractions with 12-crown-4 and its analogues. Talanta. 1984 Mar;31(3):165-8. PubMed PMID: 18963560.
20: Danis JA, Lin MR, Scott BL, Eichhorn BW, Runde WH. Coordination trends in alkali metal crown ether uranyl halide complexes: the series [A(crown)]2[UO(2)X(4)] where A=Li, Na, K and X=Cl, Br. Inorg Chem. 2001 Jul 2;40(14):3389-94. PubMed PMID: 11421684.

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